tert-Butyl 1-(2-aminophenyl)piperidin-4-ylcarbamate
Overview
Description
“tert-Butyl 1-(2-aminophenyl)piperidin-4-ylcarbamate” is a chemical compound with the molecular formula C16H25N3O2 and a molecular weight of 291.39 g/mol . It is also known by its IUPAC name, tert-butyl 1-(2-aminophenyl)-4-piperidinylcarbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H25N3O2/c1-16(2,3)21-15(20)18-12-8-10-19(11-9-12)14-7-5-4-6-13(14)17/h4-7,12H,8-11,17H2,1-3H3,(H,18,20) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical and Chemical Properties Analysis
The compound has a molecular weight of 291.39 g/mol . The InChI code provides information about its molecular structure .Scientific Research Applications
Process Development and Synthesis
Process Development and Pilot-Plant Synthesis of (S)-tert-Butyl 1-Oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate : This study describes a practical and scalable synthesis of a compound structurally related to tert-Butyl 1-(2-aminophenyl)piperidin-4-ylcarbamate, focusing on its preparation via an efficient one-pot, two-step telescoped sequence. This process development is crucial for the manufacture of a lymphocyte function-associated antigen 1 inhibitor, showcasing the compound's application in drug development (Li et al., 2012).
Drug Development and Synthesis Optimization
Synthesis of a naphthyridone p38 MAP kinase inhibitor : Compound 1, a p38 MAP kinase inhibitor potentially useful for treating rheumatoid arthritis and psoriasis, was developed through a novel six-step synthesis. This study underscores the significance of optimizing synthetic routes for large-scale drug development, utilizing structurally similar compounds to this compound (Chung et al., 2006).
Intermediate Synthesis for Nociceptin Antagonists
Efficient and practical asymmetric synthesis of 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate : Highlighting an efficient method for synthesizing a key intermediate for nociceptin antagonists, this research presents critical steps in producing enantiomerically pure compounds for therapeutic applications. The methods were applicable for large-scale operations, demonstrating the versatility of similar compounds in medicinal chemistry (Jona et al., 2009).
Enzymatic Kinetic Resolution
Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate : This study explores the enzymatic kinetic resolution of a compound related to this compound. Through lipase-catalyzed transesterification, the research achieved excellent enantioselectivity, leading to optically pure enantiomers. This process is crucial for developing chiral organoselenanes and organotelluranes, illustrating the compound's application in the synthesis of chiral ligands and modified nucleic acids (Piovan et al., 2011).
Properties
IUPAC Name |
tert-butyl N-[1-(2-aminophenyl)piperidin-4-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)18-12-8-10-19(11-9-12)14-7-5-4-6-13(14)17/h4-7,12H,8-11,17H2,1-3H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRKJMSOGBWAIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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